REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]([N+:11]([O-])=O)=[CH:9][CH:8]=[CH:7][C:3]=1[CH2:4][O:5][CH3:6]>CCOC(C)=O.CCO.[Pd]>[CH3:6][O:5][CH2:4][C:3]1[C:2]([CH3:1])=[C:10]([CH:9]=[CH:8][CH:7]=1)[NH2:11] |f:1.2|
|
Name
|
methyl 2-methyl-3-nitrobenzyl ether
|
Quantity
|
0.19 g
|
Type
|
reactant
|
Smiles
|
CC1=C(COC)C=CC=C1[N+](=O)[O-]
|
Name
|
EtOAc EtOH
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.CCO
|
Name
|
|
Quantity
|
70 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
was hydrogenated at 1 atm over night
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COCC=1C(=C(N)C=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 125 mg | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |